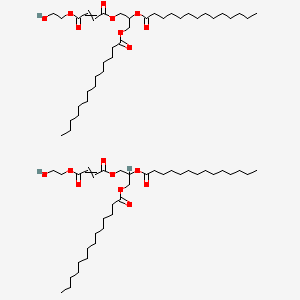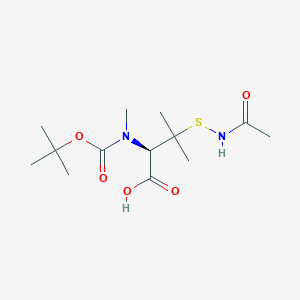
(R)-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a complex organic compound with a unique structure that includes an acetamidothio group, a tert-butoxycarbonyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include specific catalysts and reagents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of flow microreactor systems can be advantageous in industrial production due to their efficiency and scalability . Additionally, the choice of reagents and catalysts can be optimized to reduce costs and improve yields.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups in the compound allows for a wide range of reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed: The major products formed from the reactions of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups with new ones.
Aplicaciones Científicas De Investigación
®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on biological systems. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid involves its interactions with specific molecular targets and pathways. The acetamidothio group, tert-butoxycarbonyl group, and methylamino group each contribute to the compound’s overall reactivity and ability to interact with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid include other molecules with acetamidothio, tert-butoxycarbonyl, and methylamino groups. Examples include tert-butyl esters and other amino acid derivatives .
Uniqueness: The uniqueness of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid lies in its specific combination of functional groups and its potential applications in various fields. The presence of the acetamidothio group, in particular, may confer unique reactivity and interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H24N2O5S |
|---|---|
Peso molecular |
320.41 g/mol |
Nombre IUPAC |
(2R)-3-acetamidosulfanyl-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-21-13(5,6)9(10(17)18)15(7)11(19)20-12(2,3)4/h9H,1-7H3,(H,14,16)(H,17,18)/t9-/m1/s1 |
Clave InChI |
WEPNIRGLDPHOEJ-SECBINFHSA-N |
SMILES isomérico |
CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


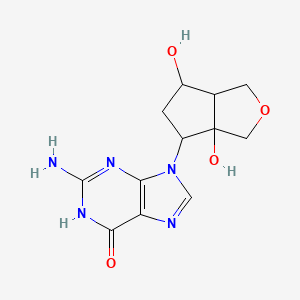
![2-[5-Hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B15285108.png)
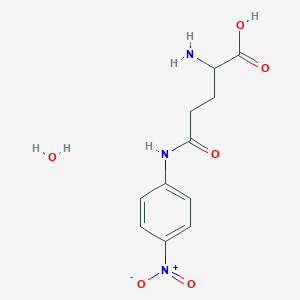

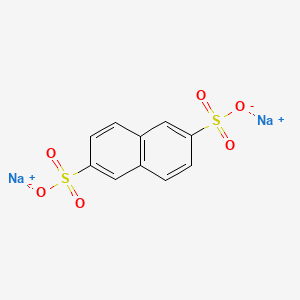
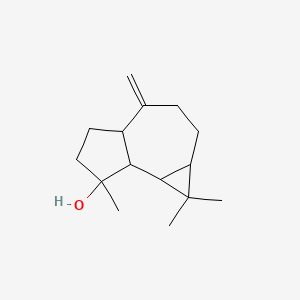
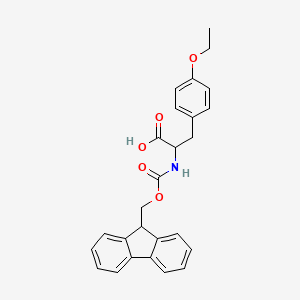
![4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B15285142.png)
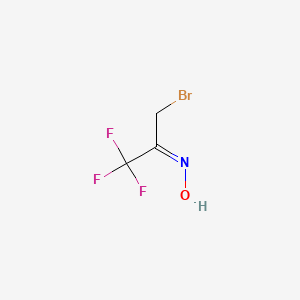
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15285160.png)
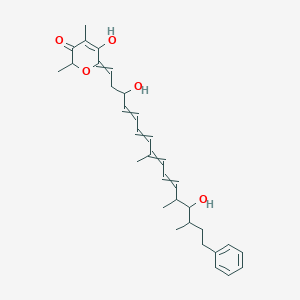
![3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15285184.png)
![2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine](/img/structure/B15285197.png)
